

Spectroscopic and Structural Elucidation of 7-O-Methylmorroniside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-O-Methyl morroniside

Cat. No.: B10817797

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the iridoid glycoside, 7-O-Methylmorroniside. The information presented is essential for the identification, characterization, and quality control of this natural product, which is of significant interest in phytochemical and pharmacological research.

Spectroscopic Data

The structural confirmation of 7-O-Methylmorroniside relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

^1H Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule.

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	5.75	d	1.6
3	7.47	s	
5	3.16	m	
6 α	1.95	m	
6 β	2.15	m	
7	3.65	t	5.2
8	2.10	m	
9	2.65	m	
10	1.15	d	6.8
OCH ₃ -7	3.38	s	
OCH ₃ -11	3.72	s	
1'	4.68	d	7.9
2'	3.20	m	
3'	3.38	m	
4'	3.29	m	
5'	3.35	m	
6'a	3.88	dd	12.0, 2.2
6'b	3.68	dd	12.0, 5.6

Note: The assignments are based on standard 1D and 2D NMR experiments.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Position	Chemical Shift (δ) ppm
1	96.2
3	152.0
4	110.5
5	31.8
6	41.5
7	80.1
8	43.2
9	48.5
10	18.3
11	168.9
OCH ₃ -7	57.5
OCH ₃ -11	51.6
1'	99.8
2'	74.5
3'	77.8
4'	71.6
5'	78.0
6'	62.8

Note: Chemical shifts are reported relative to the solvent signal.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule.

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	441.1529	441.1524

Note: M represents the molecular formula C₁₈H₂₈O₁₁.

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standardized experimental procedures.

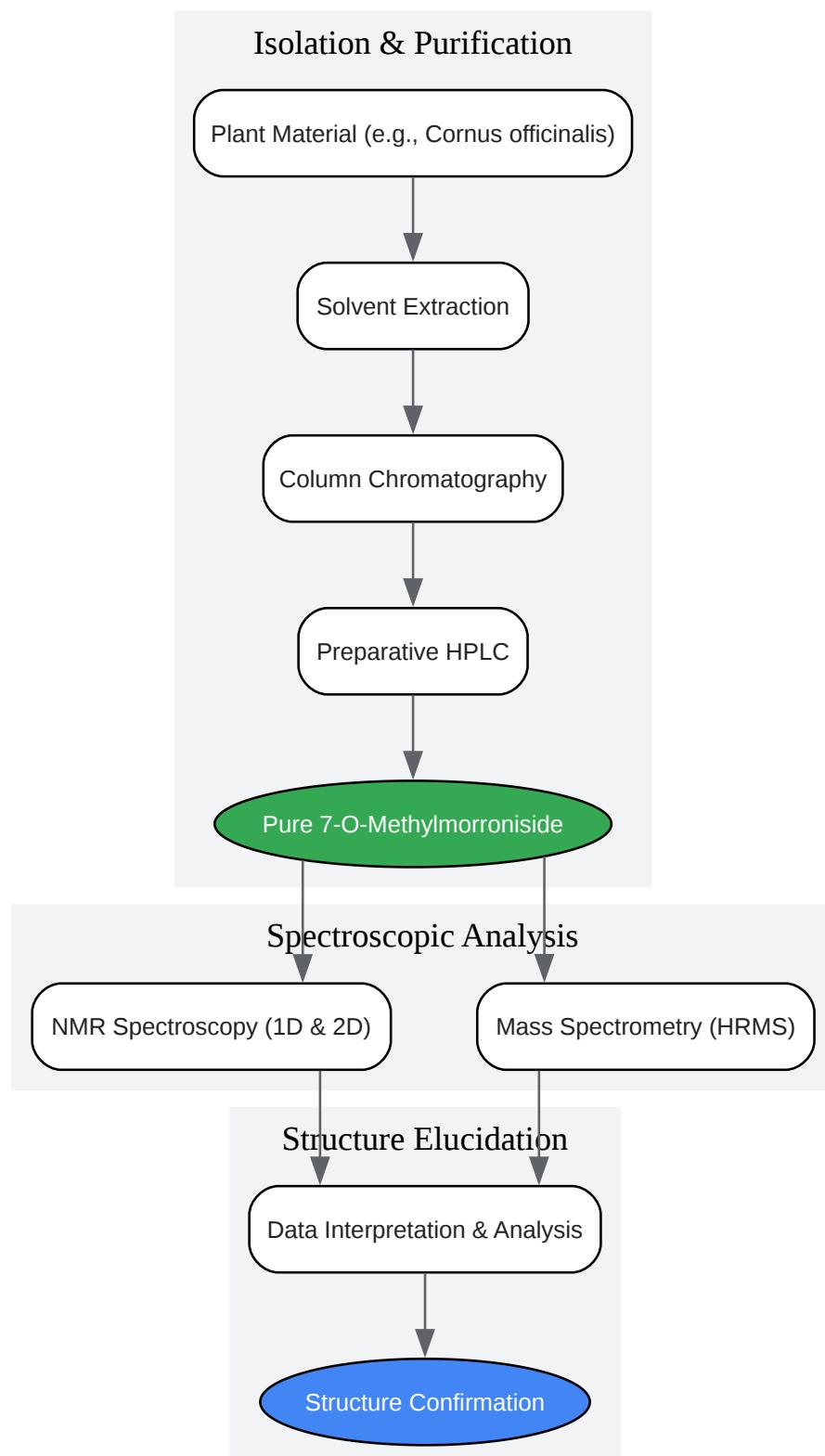
Sample Preparation

7-O-Methylmorroniside is typically isolated from the fruits of *Cornus officinalis* through a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). The purified compound is then dried to a constant weight before spectroscopic analysis.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Solvent: Deuterated methanol (CD₃OD) is a common solvent for this compound.
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
- ¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms.
- 2D NMR: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.


Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

- Ionization Mode: Positive ion mode is commonly used to observe the protonated molecule $[M+H]^+$ or the sodium adduct $[M+Na]^+$.
- Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
- Data Analysis: The exact mass measurement allows for the determination of the elemental composition of the molecule with high accuracy.

Workflow and Structural Elucidation

The following diagram illustrates the general workflow for the isolation and structural characterization of a natural product like 7-O-Methylmorroniside.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of 7-O-Methylmorroniside.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 7-O-Methylmorroniside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10817797#spectroscopic-data-nmr-ms-for-7-o-methyl-morroniside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com